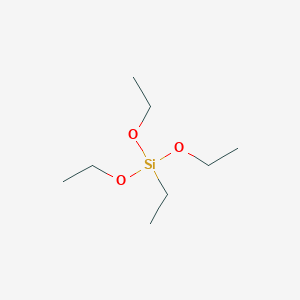
3-(2-Hydroxyethoxy)-4-aminoazobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Hydroxyethoxy)-4-aminoazobenzene, also known as HEAA, is a synthetic azo dye that has been widely used in the laboratory for various scientific research applications. HEAA is commonly used as a reference compound for the analysis of azo dyes and their metabolites.
Mecanismo De Acción
3-(2-Hydroxyethoxy)-4-aminoazobenzene is a non-genotoxic azo dye that does not directly interact with DNA. The mechanism of action of 3-(2-Hydroxyethoxy)-4-aminoazobenzene is not fully understood, but it is believed to be related to its ability to induce oxidative stress and disrupt cellular redox balance. 3-(2-Hydroxyethoxy)-4-aminoazobenzene has been shown to induce the formation of reactive oxygen species (ROS) and to deplete intracellular glutathione (GSH) levels. 3-(2-Hydroxyethoxy)-4-aminoazobenzene has also been shown to induce apoptosis in various cell types.
Efectos Bioquímicos Y Fisiológicos
3-(2-Hydroxyethoxy)-4-aminoazobenzene has been shown to have various biochemical and physiological effects. 3-(2-Hydroxyethoxy)-4-aminoazobenzene has been shown to induce oxidative stress and inflammation in various cell types. 3-(2-Hydroxyethoxy)-4-aminoazobenzene has also been shown to disrupt mitochondrial function and to induce apoptosis in various cell types. 3-(2-Hydroxyethoxy)-4-aminoazobenzene has been shown to have carcinogenic and mutagenic effects in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(2-Hydroxyethoxy)-4-aminoazobenzene has several advantages for lab experiments. 3-(2-Hydroxyethoxy)-4-aminoazobenzene is a stable compound that can be easily synthesized and purified. 3-(2-Hydroxyethoxy)-4-aminoazobenzene is also a non-genotoxic compound that can be used as a reference compound for the analysis of azo dyes and their metabolites. However, 3-(2-Hydroxyethoxy)-4-aminoazobenzene has several limitations for lab experiments. 3-(2-Hydroxyethoxy)-4-aminoazobenzene has been shown to have carcinogenic and mutagenic effects in animal studies, which may limit its use in certain experiments. 3-(2-Hydroxyethoxy)-4-aminoazobenzene is also a synthetic compound that may not accurately represent the metabolism and toxicity of natural azo dyes.
Direcciones Futuras
There are several future directions for the study of 3-(2-Hydroxyethoxy)-4-aminoazobenzene. One direction is to study the mechanism of action of 3-(2-Hydroxyethoxy)-4-aminoazobenzene in more detail. Another direction is to study the metabolism and toxicity of 3-(2-Hydroxyethoxy)-4-aminoazobenzene in animals and humans. Additionally, there is a need to develop alternative non-carcinogenic reference compounds for the analysis of azo dyes and their metabolites. Finally, there is a need to develop alternative non-toxic azo dyes for use in various applications.
Métodos De Síntesis
3-(2-Hydroxyethoxy)-4-aminoazobenzene can be synthesized through the reaction of 4-nitroaniline and 3-chloro-2-hydroxypropylamine. The reaction takes place in the presence of a catalyst and under specific reaction conditions. The resulting product is then reduced with sodium dithionite to yield 3-(2-Hydroxyethoxy)-4-aminoazobenzene. The purity of the compound can be determined through various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Aplicaciones Científicas De Investigación
3-(2-Hydroxyethoxy)-4-aminoazobenzene has been widely used as a reference compound for the analysis of azo dyes and their metabolites in various biological and environmental samples. 3-(2-Hydroxyethoxy)-4-aminoazobenzene has been used in the development of analytical methods for the detection of azo dyes and their metabolites in urine, blood, and other biological fluids. 3-(2-Hydroxyethoxy)-4-aminoazobenzene has also been used in the study of the metabolism and toxicity of azo dyes in animals and humans.
Propiedades
Número CAS |
126335-30-6 |
|---|---|
Nombre del producto |
3-(2-Hydroxyethoxy)-4-aminoazobenzene |
Fórmula molecular |
C14H15N3O2 |
Peso molecular |
257.29 g/mol |
Nombre IUPAC |
2-(2-amino-5-phenyldiazenylphenoxy)ethanol |
InChI |
InChI=1S/C14H15N3O2/c15-13-7-6-12(10-14(13)19-9-8-18)17-16-11-4-2-1-3-5-11/h1-7,10,18H,8-9,15H2 |
Clave InChI |
BROVNOZNNXSNRC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N=NC2=CC(=C(C=C2)N)OCCO |
SMILES canónico |
C1=CC=C(C=C1)N=NC2=CC(=C(C=C2)N)OCCO |
Sinónimos |
3-(2-HYDROXYETHOXY)-4-AMINOAZOBENZENE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-Nitro-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B166819.png)



![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(methoxymethyl)-4-(methylamino)pyrimidin-2-one](/img/structure/B166827.png)




![6-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B166840.png)


